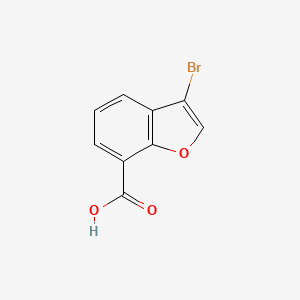

3-bromo-1-benzofuran-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRHDXHHHYLOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)OC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-bromo-1-benzofuran-7-carboxylic acid

The following technical guide details the chemical structure, synthesis, and properties of 3-bromo-1-benzofuran-7-carboxylic acid . This monograph is designed for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a bifunctional scaffold.

A Bifunctional Scaffold for Fragment-Based Drug Discovery

Executive Summary

3-Bromo-1-benzofuran-7-carboxylic acid represents a high-value pharmacophore scaffold, characterized by a bicyclic aromatic core with two orthogonal reactivity handles: a nucleophilic-susceptible carboxylic acid at the C7 position and an electrophilic bromide at the C3 position. This specific substitution pattern is privileged in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., PIM1, PIM2) and antibacterial agents, where the C7 moiety directs solvent interactions and the C3 vector targets hydrophobic pockets.

Chemical Structure & Electronic Profiling

Identification

-

IUPAC Name: 3-bromo-1-benzofuran-7-carboxylic acid

-

Molecular Formula: C

H -

Molecular Weight: 241.04 g/mol

-

SMILES: OC(=O)c1cccc2c(Br)coc12

-

Key Feature: The "Push-Pull" electronic system created by the electron-rich furan ring fused to the electron-deficient (via carboxylate) benzene ring.

Electronic & Physicochemical Properties

The molecule exhibits a distinct electronic topography that dictates its reactivity.

| Property | Value (Predicted/Experimental) | Significance |

| LogP | ~2.3 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| pKa (Acid) | ~3.5 - 3.8 | Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing inductive effect of the benzofuran oxygen. |

| PSA | ~50 Ų | Favorable for membrane permeability. |

| Dipole Moment | High | Directed towards the C7-carboxyl group, influencing crystal packing and binding orientation. |

| C3-Br Bond | Labile to Pd(0) | The C3 position is electronically activated for oxidative addition compared to phenyl bromides. |

Structural Visualization (DOT)

The following diagram illustrates the core numbering and electronic vectors.

Caption: Orthogonal reactivity map showing the hydrophilic C7 domain and the cross-coupling competent C3 domain.

Synthetic Strategies

Direct bromination of benzofuran-7-carboxylic acid is problematic due to regioselectivity issues (C2 vs. C3 competition). Therefore, a De Novo Construction strategy is the industry standard for high-purity synthesis.

The "Salicylate Cyclization" Route

This protocol ensures the C7-carboxyl group is installed early, avoiding late-stage oxidation which can be incompatible with the furan ring.

Step 1: Scaffold Construction Reaction of methyl 3-formyl-2-hydroxybenzoate with ethyl bromoacetate under basic conditions (Rap-Stoermer conditions) yields the benzofuran core. Note that standard conditions often yield the 2-carboxylate; decarboxylation is required if the C2 position is to remain unsubstituted.

Step 2: Regioselective Bromination Standard electrophilic bromination of benzofurans favors the C2 position. To achieve C3 selectivity, a Bromination-Elimination sequence is employed.

-

Addition: Reaction with Br

yields the trans-2,3-dibromo-2,3-dihydrobenzofuran intermediate. -

Elimination: Treatment with ethanolic KOH induces elimination of HBr. Due to the stabilization of the transition state, this preferentially yields the 3-bromobenzofuran over the 2-bromo isomer when the C2 proton is available.

Synthesis Workflow Diagram

Caption: Step-wise construction from salicylate precursors to the target 3-bromo-7-carboxy scaffold.

Reactivity & Medicinal Chemistry Utility[1][2]

The C3 "Vector"

The bromine atom at C3 is not merely a substituent but a gateway. In kinase inhibitor design (e.g., PIM1 inhibitors), the C3 position is used to introduce aromatic rings that interact with the hinge region or hydrophobic back-pocket of the enzyme.

-

Reaction: Suzuki-Miyaura Coupling.

-

Catalyst: Pd(dppf)Cl

or Pd(OAc) -

Outcome: High yields of 3-arylbenzofurans.[1]

The C7 "Anchor"

The carboxylic acid at C7 is typically converted to an amide. In antibacterial research (e.g., GyrB inhibitors), this amide forms critical hydrogen bonds with the active site arginine or aspartate residues.

-

Reaction: Amide Coupling (HATU/DIEA).

-

Significance: Modulates solubility and creates a "head group" for solvent interaction.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-bromobenzofuran-7-carboxylate

This protocol assumes the availability of methyl benzofuran-7-carboxylate.[2]

-

Bromination (Addition):

-

Dissolve methyl benzofuran-7-carboxylate (1.0 eq) in anhydrous CH

Cl -

Cool to 0°C. Add Br

(1.05 eq) dropwise over 20 minutes. -

Stir at 0°C for 1 hour. Monitoring by TLC should show consumption of starting material and appearance of a less polar spot (dibromide).

-

Note: Do not work up. Proceed directly to elimination to avoid retro-reaction.

-

-

Elimination (Dehydrobromination):

-

Evaporate solvent carefully (or solvent swap) to Ethanol.

-

Add KOAc (2.5 eq) or ethanolic KOH (1.5 eq) cautiously at 0°C.

-

Reflux for 2 hours.

-

Validation:

H NMR will show the disappearance of the aliphatic CH-Br signals and the appearance of a singlet at ~7.8 ppm (C2-H), confirming the 3-bromo regioisomer.

-

-

Hydrolysis:

-

Treat the ester with LiOH (3 eq) in THF/H

O (3:1) at room temperature for 4 hours. -

Acidify with 1M HCl to pH 2.

-

Filter the white precipitate. Recrystallize from MeOH/Water.

-

Protocol B: Quality Control Parameters

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 98.0% | C18 Column, ACN/Water + 0.1% TFA |

| Consistent structure | DMSO-d | |

| Appearance | White to off-white solid | Visual inspection |

References

-

Benzofuran Scaffold in Medicinal Chemistry

-

Synthesis of 3-Bromobenzofurans

- Title: Reactivity of Benzofuran Deriv

- Source:Synthetic Communications (via ResearchG

-

URL:[Link]

-

General Benzofuran Synthesis Strategies

-

Kinetic Data on Bromination

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to 3-Bromo-1-Benzofuran-7-Carboxylic Acid Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The search for novel therapeutic agents is an enduring challenge in modern science, with heterocyclic compounds forming the bedrock of many discovery efforts. Among these, the benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, stands out as a "privileged scaffold".[1] This core is prevalent in numerous biologically active natural products and synthetic compounds, demonstrating a remarkable breadth of pharmacological activities.[2][3] Benzofuran derivatives have been successfully developed into drugs for conditions ranging from cardiac arrhythmias to skin diseases, underscoring their clinical significance.[4][5][6]

The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[7] Researchers have explored its potential across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[5][8][9] The activities reported for this class are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and CNS-stimulant properties.[1][4][5]

1.1 Significance of the 3-Bromo Substituent

The strategic introduction of halogen atoms is a cornerstone of modern medicinal chemistry. Halogens, particularly bromine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The introduction of a bromine atom at the C-3 position of the benzofuran ring is not merely a synthetic convenience; it is a deliberate design choice. This modification can enhance the compound's interaction with its biological target through the formation of "halogen bonds," a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein, which can significantly improve binding affinity and selectivity.[7] Furthermore, the bromo group serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions.

1.2 The 7-Carboxylic Acid Moiety as a Versatile Handle

Similarly, the carboxylic acid group at the C-7 position is a critical feature for both biological activity and synthetic elaboration. As a pharmacophore, it can act as a hydrogen bond donor and acceptor, or as a charged moiety that anchors the molecule to a specific binding pocket within a target protein. This is particularly relevant for enzymes such as carbonic anhydrases, where a carboxylic acid can coordinate with the active site zinc ion.[10] From a synthetic perspective, the carboxylic acid is an exceptionally versatile functional group, readily converted into a wide array of derivatives, including esters, amides, and hydroxamic acids, allowing for the systematic exploration of structure-activity relationships (SAR).

1.4 Rationale and Scope

This technical guide provides a comprehensive review of the 3-bromo-1-benzofuran-7-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into the synthetic methodologies for constructing this core, explore its chemical reactivity for creating diverse derivative libraries, and summarize the known and potential biological activities, with a focus on anticancer and antimicrobial applications. By integrating established protocols, SAR insights, and future-facing perspectives, this guide aims to serve as a foundational resource for leveraging this promising scaffold in drug discovery programs.

Synthetic Strategies and Methodologies

The construction of the benzofuran core has been a subject of extensive research for over a century, leading to a variety of synthetic approaches.[3]

2.1 General Approaches to the Benzofuran Core

Classic methods for benzofuran synthesis often begin with substituted phenols or salicylic aldehydes. The Perkin rearrangement, for instance, historically provided a route to this scaffold.[4] Another common strategy involves the reaction of phenolates with α-halo ketones, followed by cyclodehydration.[4] While effective, these methods can sometimes lack regiochemical control and require harsh reaction conditions.

2.2 Modern Catalytic Syntheses

Contemporary organic synthesis has introduced more efficient and milder catalytic methods. Lewis acid-catalyzed reactions, such as those employing boron trifluoride diethyl etherate, can promote domino reactions to rapidly assemble the benzofuran framework.[3] Transition metal catalysis, particularly with ruthenium-based catalysts, has enabled novel cycloisomerization and annulation strategies, offering high yields and excellent functional group tolerance.[11] These advanced methods provide robust platforms for accessing complex benzofuran derivatives.

2.3 Proposed Synthesis of the 3-Bromo-1-benzofuran-7-carboxylic Acid Core

A plausible and efficient route to the target scaffold would likely commence with a commercially available starting material such as 2-hydroxy-3-iodobenzoic acid. The following workflow outlines a logical synthetic sequence.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and acidity of 3-bromo-1-benzofuran-7-carboxylic acid

The following technical guide provides an in-depth analysis of the acidity, pKa determination, and medicinal chemistry implications of 3-bromo-1-benzofuran-7-carboxylic acid .

Acidity, pKa Determination, and Medicinal Chemistry Implications

Executive Summary

3-bromo-1-benzofuran-7-carboxylic acid is a specialized heterocyclic scaffold used in the synthesis of bioactive compounds, particularly 5-HT receptor agonists and antimicrobial agents. Its physicochemical behavior is defined by the interplay between the lipophilic 3-bromobenzofuran core and the ionizable carboxylic acid at position 7.

Understanding the pKa of this compound is critical for predicting its ionization state at physiological pH (7.4), which directly dictates solubility, membrane permeability, and protein binding. This guide synthesizes predicted data with theoretical principles to establish a working pKa range and provides validated protocols for experimental determination.

Structural Analysis & Theoretical Acidity

To understand the acidity of this molecule, we must analyze the electronic environment of the carboxylic acid group.

2.1 Structural Numbering and Electronic Effects

The benzofuran ring system consists of a benzene ring fused to a furan ring.

-

Position 1 (Oxygen): The heteroatom acts as an electron donor by resonance (+M) but an electron withdrawer by induction (-I).

-

Position 7 (Carboxylic Acid): Located on the benzene ring, adjacent to the ring junction. This places it in an ortho-like relationship to the ether oxygen at position 1.

-

Position 3 (Bromine): Located on the furan ring.[1][2] Halogens are electron-withdrawing (-I).

Graphviz Diagram 1: Structural Electronic Effects This diagram illustrates the inductive and resonance vectors influencing the acidic proton.

Caption: Electronic vectors showing the cumulative electron-withdrawing effects of the 3-Br and 1-O atoms on the 7-COOH group, enhancing acidity.

2.2 Theoretical pKa Prediction

Benzoic acid has a pKa of 4.20 . Substituents and ring fusions alter this value:

-

Ring Fusion (Naphthalene analogy): 1-Naphthoic acid (pKa 3.67) is more acidic than 2-naphthoic acid (pKa 4.16) due to peri-interactions and relief of steric strain upon ionization.

-

Heteroatom Effect: The oxygen at position 1 is highly electronegative. Being spatially adjacent (ortho-position) to C7, it exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion (

). -

Bromine Effect: The 3-Br substituent exerts a long-range inductive effect. While further away than the ring oxygen, it contributes to the overall electron deficiency of the ring system.

-

Predicted pKa Range: 2.71 – 3.20

-

Dominant Species at pH 7.4: Anionic (Carboxylate form, >99.9%).

Physicochemical Data Summary

The following table consolidates predicted and calculated properties essential for formulation and ADME profiling.

| Property | Value / Range | Source/Method | Implications |

| pKa (Acidic) | 2.71 ± 0.10 | Predicted (ChemicalBook/ACD) | Highly ionized in GI tract and blood. |

| LogP | 3.2 – 3.8 | Consensus Prediction | High lipophilicity despite ionization. |

| LogD (pH 7.4) | ~0.5 – 1.0 | Calculated | Effective distribution coefficient drops due to ionization. |

| MW | 241.04 g/mol | Exact Mass | Fragment-based drug design compliant. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Intrinsic ( | Requires salt form or cosolvents for assays. |

Experimental Protocols for pKa Determination

Given the compound's low aqueous solubility and expected low pKa, standard aqueous titration is prone to precipitation and electrode errors. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for such lipophilic acids.

4.1 Protocol: Potentiometric Titration in Mixed Solvents

Objective: Determine aqueous pKa (

Reagents:

-

0.1 M KOH (standardized, carbonate-free).

-

0.1 M HCl.

-

HPLC-grade Methanol (MeOH).

-

Ionic Strength Adjuster: 0.15 M KCl.

Workflow Diagram:

Caption: Step-by-step workflow for determining the pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation technique.

Step-by-Step Methodology:

-

Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol in 0.15 M KCl water.

-

Dissolution: Dissolve approximately

M of the test compound in the solvent mixtures. Ensure complete dissolution; sonicate if necessary. -

Blank Titration: Perform a blank titration on the solvent mixture to calibrate the electrode response (

) for the specific dielectric constant. -

Sample Titration: Titrate the sample with 0.1 M KOH under an inert nitrogen atmosphere (to prevent

absorption). Record pH vs. Volume. -

Data Analysis: Calculate the apparent pKa (

) for each solvent ratio using the Bjerrum difference plot or Gran plot. -

Extrapolation: Plot

against the reciprocal of the dielectric constant (

Medicinal Chemistry Implications[2][3]

5.1 Bioisosterism and Scaffold Utility

The 3-bromo-1-benzofuran-7-carboxylic acid scaffold is often utilized as a bioisostere for:

-

Indole-7-carboxylic acids: Common in kinase inhibitors. The benzofuran oxygen removes the H-bond donor capability of the indole NH, altering selectivity.

-

Naphthalene-1-carboxylic acids: The benzofuran is more polar and allows for additional H-bond acceptance at the ether oxygen.

5.2 Permeability and Formulation

-

Gastric Absorption: At stomach pH (1.5 - 2.0), the compound will exist in equilibrium between its neutral (

) and ionized ( -

Intestinal Absorption: At pH 6.8 - 7.4, the compound is >99.9% ionized. Passive diffusion will be limited. Drug design strategies should incorporate:

-

Prodrugs: Esterification of the 7-COOH to mask the charge.

-

Active Transport: Targeting monocarboxylate transporters (MCTs).

-

5.3 Ionization Profile

Caption: Equilibrium shift of 3-bromo-1-benzofuran-7-carboxylic acid. At physiological pH, the anionic form dominates.

References

-

ChemicalBook. (2025). Benzofuran-7-carboxylic acid Product Description and Predicted Properties. Retrieved from

-

PubChem. (2025).[3] Benzofuran-7-carboxylic acid (CID 13307983) - Physical Properties. National Library of Medicine. Retrieved from

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).

-

Save My Exams. (2025). Physical Properties of Carboxylic Acids. Retrieved from

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Trends in Acidity. Retrieved from

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for 3-Bromo-1-benzofuran-7-carboxylic Acid

Introduction & Strategic Analysis

3-Bromo-1-benzofuran-7-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The molecule presents a unique dual-functional profile:

-

C7-Carboxylic Acid: The primary site for amide diversification.

-

C3-Bromide: A stable handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage elaboration.

The Challenge: Sterics and Solubility

Unlike simple benzoic acids, the C7 position in the benzofuran system is subject to the "ortho-effect" from the furan ring oxygen. While not as sterically crowded as a 2,6-disubstituted benzoate, the proximity of the heteroatom can influence the trajectory of nucleophilic attack. Furthermore, the fused bicyclic core exhibits limited solubility in standard non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents (DMF, DMAc) for efficient coupling.

Method Selection Guide

The choice of coupling protocol depends heavily on the nucleophilicity of the amine partner and the scale of the reaction.

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on amine properties.

Protocol A: High-Yield Coupling via HATU

Best For: Valuable intermediates, aliphatic amines, and small-to-medium scale (mg to g). Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which accelerates coupling while minimizing side reactions.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Note: Avoid DCM due to poor substrate solubility.

-

Amine: 1.0 – 1.2 equiv.

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (2.0 equiv) via syringe. The solution may darken slightly; this is normal.

-

Activation (Critical): Add HATU (1.1 equiv) in one portion at room temperature (RT). Stir for 15–30 minutes .

-

Why? This pre-activation period ensures the formation of the active ester before the amine is introduced, reducing the chance of amine sequestration by unreacted HATU.

-

-

Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0–4.0 equiv.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M-H).

-

Workup:

-

Dilute the reaction mixture with EtOAc (10x volume).

-

Wash sequentially with:

-

10% LiCl (aq) (removes DMF).

-

Saturated NaHCO₃ (removes unreacted acid).

-

1M HCl (removes unreacted amine/DIPEA).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: Acid Chloride Activation (Vilsmeier-Haack Conditions)

Best For: Weak nucleophiles (anilines), sterically hindered amines, or scale-up (>10g) where HATU costs are prohibitive. Mechanism: Conversion of the acid to the acid chloride using Oxalyl Chloride, catalyzed by DMF.

Figure 2: Activation pathway via Oxalyl Chloride/DMF.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2–3 drops)

-

Solvent: Anhydrous DCM (if soluble) or THF.

-

Base (Step 2): Triethylamine (Et₃N) or Pyridine.

Step-by-Step Procedure

-

Suspension: Suspend the carboxylic acid in anhydrous THF (or DCM) under Nitrogen/Argon.

-

Activation: Add catalytic DMF (2 drops).

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Observation: Vigorous gas evolution (CO, CO₂) will occur.

-

-

Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution becomes clear (indicating acid chloride formation).

-

Evaporation (Optional but Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous THF/DCM.

-

Coupling: Cool the solution to 0°C. Add the amine (1.1 equiv) followed by Et₃N (2.0 equiv) dropwise.

-

Workup: Quench with water, extract with DCM, and wash with 1M HCl and Brine.

Comparative Data & Troubleshooting

Reagent Performance Summary

| Feature | HATU (Protocol A) | Acid Chloride (Protocol B) | T3P (Protocol C) |

| Reactivity | High | Very High | Moderate |

| Steric Tolerance | Excellent | Good | Moderate |

| By-products | Water soluble (mostly) | HCl, CO, CO₂ (Gas) | Water soluble |

| Cost | High | Low | Medium |

| Bromine Stability | Stable | Stable | Stable |

Troubleshooting Guide

-

Issue: Low Conversion (Starting Material remains).

-

Cause: Poor activation or amine sterics.

-

Fix: Switch to Protocol B (Acid Chloride). Ensure anhydrous conditions; water destroys the active ester/chloride.

-

-

Issue: C3-Bromine Loss.

-

Cause: Metal-halogen exchange (unlikely in these protocols) or Pd-contamination if using recycled glassware.

-

Fix: These protocols are metal-free. Ensure no Pd residues are present in stir bars.

-

-

Issue: Solubility.

-

Cause: Benzofuran core is rigid and lipophilic.

-

Fix: Use DMAc (Dimethylacetamide) instead of DMF; it often has superior solvating power for fused heterocycles.

-

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177. Link

-

Joubert, N., et al. (2020).[1] Synthesis of Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 185, 111808. (Contextual grounding for benzofuran stability). Link

Sources

Application Notes and Protocols for the Regioselective Functionalization of the C7 Position in 3-Bromobenzofurans

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceuticals.[1][2][3][4][5] Specific substitution patterns on the benzofuran ring are crucial for modulating pharmacological activity, making the development of regioselective functionalization methods a key focus in synthetic and medicinal chemistry.[6] While functionalization at the C2 and C3 positions is well-established, achieving selectivity at the C7 position of the benzene ring, particularly in the presence of a C3-bromo substituent, presents a significant synthetic challenge. This document provides a detailed guide to the strategic functionalization of the C7 position in 3-bromobenzofurans, offering insights into the underlying principles and step-by-step protocols for researchers in drug discovery and development.

Introduction: The Significance of C7-Functionalized Benzofurans

The strategic placement of substituents on the benzofuran core can profoundly influence a molecule's biological profile. C7-functionalized benzofurans, for instance, are integral to a variety of pharmacologically active compounds. The introduction of a hydroxyl group at C7 has been shown to enhance anticancer activity by providing an additional hydrogen bond donor for target interaction.[6] The ability to selectively introduce a range of functionalities at this position is therefore a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6]

The presence of a bromine atom at the C3 position offers a valuable synthetic handle for further diversification through cross-coupling reactions, allowing for the late-stage introduction of various aryl, alkyl, or other groups.[7][8] However, this substituent also influences the electronic and steric environment of the benzofuran ring, adding a layer of complexity to achieving regioselective C-H functionalization on the benzene portion of the scaffold.

The Challenge of C7 Regioselectivity

Direct electrophilic aromatic substitution on the benzofuran ring typically favors the C2 and, to a lesser extent, the C3 positions due to the electronic nature of the heterocyclic ring.[9] Functionalization of the benzene ring is less facile and often leads to mixtures of isomers. Achieving C7 selectivity requires overcoming the intrinsic reactivity of the other positions. The primary strategies to address this challenge are:

-

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group (DG) that coordinates to an organolithium reagent, promoting deprotonation at the adjacent ortho position.

-

Transition-Metal-Catalyzed C-H Activation: This approach employs a transition metal catalyst that can be directed to a specific C-H bond by a coordinating group, enabling subsequent functionalization.

The C3-bromo substituent in the target molecule introduces both steric and electronic effects that must be considered when designing a synthetic strategy.[10] While it is an electron-withdrawing group, its steric bulk can influence the approach of reagents.

Strategic Approaches to C7 Functionalization

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a robust strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[11] The success of this approach hinges on the presence of a suitable directing group. In the context of 3-bromobenzofuran, a directing group would need to be installed, guide the lithiation to the C7 position, and ideally be readily removable or convertible to a desired functional group.

A plausible strategy involves the introduction of a directing group at a position that favors C7 deprotonation. Given the structure of 3-bromobenzofuran, introducing a directing group that would selectively functionalize the C7 position is not straightforward without prior modification of the benzofuran core.

However, drawing parallels from the regioselective functionalization of 3-bromofuran, where the bromo group itself can direct metalation to the adjacent C2 position, highlights the powerful influence of substituents.[12] To achieve C7 functionalization via DoM on 3-bromobenzofuran, one would likely need to first introduce a directing group at a position that renders the C7 proton the most acidic or sterically accessible for deprotonation.

Application Protocol 1: Hypothetical Directed ortho-Metalation Strategy for C7-Formylation

Workflow Diagram:

Caption: Hypothetical workflow for C7-formylation via Directed ortho-Metalation.

Step-by-Step Protocol:

Part A: Synthesis of 4-(N,N-diethylcarboxamido)-3-bromobenzofuran (Directing Group Installation)

-

Bromination: To a solution of 3-bromobenzofuran in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, wash the reaction mixture with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-bromo-3-bromobenzofuran.

-

Lithiation and Carboxylation: Dissolve 4-bromo-3-bromobenzofuran in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour. Bubble dry carbon dioxide gas through the solution for 30 minutes. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, and then acidify the aqueous layer with 1 M HCl. Extract the product into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield 4-carboxy-3-bromobenzofuran.

-

Amide Coupling: To a solution of 4-carboxy-3-bromobenzofuran in dichloromethane, add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of diethylamine and triethylamine in dichloromethane at 0 °C. Stir at room temperature overnight. Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography to afford 4-(N,N-diethylcarboxamido)-3-bromobenzofuran.

Part B: Directed ortho-Metalation and C7-Formylation

-

Lithiation: Dissolve 4-(N,N-diethylcarboxamido)-3-bromobenzofuran and TMEDA in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Add s-butyllithium dropwise and stir the mixture at -78 °C for 2 hours.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature and then allow the reaction to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-formyl-4-(N,N-diethylcarboxamido)-3-bromobenzofuran.

Part C: Directing Group Removal (Example: Hydrolysis to Carboxylic Acid)

-

Hydrolysis: To a solution of 7-formyl-4-(N,N-diethylcarboxamido)-3-bromobenzofuran in a mixture of ethanol and water, add a strong base such as potassium hydroxide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated HCl to pH 1-2. The product may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-formyl-3-bromobenzofuran-4-carboxylic acid.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of unreactive C-H bonds.[1][2][3][13][14] Similar to DoM, this strategy often relies on a directing group to achieve regioselectivity. Rhodium(III) and Palladium(II) catalysts are commonly employed for such transformations.[1][3][13][15][16]

For the C7-functionalization of 3-bromobenzofuran, a directing group would need to be installed, likely at a position that facilitates the formation of a stable metallacyclic intermediate involving the C7-H bond.

Reaction Mechanism Overview:

Caption: General mechanism for directed C-H activation.

Application Protocol 2: Rhodium(III)-Catalyzed C7-Olefination (Exemplary Protocol)

This protocol is adapted from methodologies developed for the C-H activation of related aromatic systems and serves as a starting point for the C7-olefination of a suitably directed 3-bromobenzofuran substrate.[1][3][13] A directing group, such as a picolinamide, installed at a suitable position is presumed.

Step-by-Step Protocol:

-

Reactant Preparation: In a sealed reaction vessel, combine the directed 3-bromobenzofuran substrate (1.0 equiv), the desired olefin (e.g., ethyl acrylate, 2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Solvent and Reaction Conditions: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or tert-amyl alcohol, under an inert atmosphere. Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitoring and Reaction Time: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C7-olefinated product.

Data Summary Table (Hypothetical):

| Entry | Olefin | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | 2.5 | 100 | 18 | 75 |

| 2 | Styrene | 2.5 | 110 | 24 | 68 |

| 3 | 1-Hexene | 3.0 | 120 | 24 | 55 |

Considerations for Method Development

When developing a protocol for the C7-functionalization of 3-bromobenzofuran, the following factors should be carefully considered:

-

Choice of Directing Group: The directing group should be stable under the reaction conditions, effectively direct the functionalization to the C7 position, and be removable or convertible to a useful functional group.

-

Reaction Conditions: Temperature, solvent, and the choice of base (for DoM) or catalyst/ligand system (for C-H activation) are critical parameters that will influence the regioselectivity and yield.

-

Steric and Electronic Effects: The C3-bromo substituent and any other groups on the benzofuran ring will impact the reactivity and should be taken into account.[9][10][17]

-

Substrate Scope: Once a successful protocol is established, its applicability to a range of substituted 3-bromobenzofurans and different coupling partners should be explored.

Conclusion

The selective functionalization of the C7 position in 3-bromobenzofurans is a challenging yet highly rewarding endeavor for the synthesis of novel compounds with potential therapeutic applications. While direct, established protocols are sparse, the principles of directed ortho-metalation and transition-metal-catalyzed C-H activation provide a strong foundation for the development of robust synthetic methodologies. The protocols and strategies outlined in this document are intended to serve as a comprehensive guide for researchers to navigate the complexities of this transformation and unlock the synthetic potential of C7-functionalized 3-bromobenzofurans.

References

-

Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry, 2014.

-

Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. PubMed, 2014.

-

Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS. ResearchGate, 2025.

-

The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Organic Chemistry Frontiers, 2017.

-

Toolbox for regioselective lithiations of furo[2,3-c]pyridine. Semantic Scholar, N.D.

-

The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate, 2017.

-

Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed, 2021.

-

Preparation method of 7-bromobenzofuran. Google Patents, 2014.

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry, 2025.

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University, 2021.

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC, N.D.

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC, N.D.

-

Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li, N.D.

-

Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI, 2019.

-

Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PMC, N.D.

-

Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. University of Crete, 2005.

-

Boron Directed Regioselective Aromatic Ortho-Functionalizations. Gupea, 2025.

-

Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC, N.D.

-

Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Southeast University, 2014.

-

Three‐Component Synthesis of Benzofuran‐3(2H)‐ones with Tetrasubstituted Carbon Stereocenters via Rh(III)‐Catalyzed C−H/C−C Bond Activation and Cascade Annulation. ResearchGate, N.D.

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI, 2020.

-

Recent Developments in CÀ H Functionalisation of Benzofurans and Benzothiophenes. Wiley Online Library, 2020.

-

Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Semantic Scholar, 1990.

-

The ortho effect in directed C–H activation. Chemical Science, 2021.

-

Synthesis of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones 28a-t using our procedure. ResearchGate, N.D.

-

Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals, 2012.

-

Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications. PubMed, 2007.

-

Palladium/norbornene-catalyzed diversified trifunctionalization of aryl-thianthreniums. Chemical Communications, N.D.

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI, 2023.

-

Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. ACS Publications, 2021.

Sources

- 1. Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. RhIII-catalyzed dual directing group assisted sterically hindered C–H bond activation: a unique route to meta and ortho substituted benzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Palladium/norbornene-catalyzed diversified trifunctionalization of aryl-thianthreniums - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-bromo-1-benzofuran-7-carboxylic acid

Welcome to the technical support center for the purification of 3-bromo-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the rationale behind various purification strategies, helping you navigate the challenges you might encounter in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 3-bromo-1-benzofuran-7-carboxylic acid?

A1: The impurity profile of 3-bromo-1-benzofuran-7-carboxylic acid is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, byproducts from side reactions such as over-bromination or incomplete cyclization, and residual solvents.[1] For instance, if the synthesis involves the bromination of a benzofuran precursor, you might encounter di-brominated species or isomers where the bromine is at an undesired position.[2] It is also possible to have residual catalysts or reagents carry through the workup process.

Q2: My crude product is a dark, oily substance. What does this indicate and how should I proceed?

A2: A dark, oily crude product often suggests the presence of polymeric materials or highly colored impurities. This can result from harsh reaction conditions (e.g., high temperatures) or the presence of air (oxidation) during the synthesis. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or by attempting a preliminary purification step like a quick filtration through a plug of silica gel to remove the baseline impurities. If the product is still oily, a more rigorous chromatographic purification will likely be necessary.

Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How do I identify which spot is my desired product?

A3: Identifying your product spot on a TLC plate requires a systematic approach. If you have a reference standard of 3-bromo-1-benzofuran-7-carboxylic acid, co-spotting it alongside your crude reaction mixture will be the most definitive method. If a standard is unavailable, consider the polarity of your expected product and the potential impurities. Carboxylic acids are generally polar and will have a lower Rf value (retention factor) on silica gel. You can also stain the TLC plate with a visualizing agent like potassium permanganate, which reacts with many organic compounds, to get a clearer picture of all the components.

Q4: Is recrystallization a suitable purification method for 3-bromo-1-benzofuran-7-carboxylic acid?

A4: Recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent system is identified.[3] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing the purified crystals to precipitate upon cooling.[3] For a carboxylic acid like 3-bromo-1-benzofuran-7-carboxylic acid, polar solvents or solvent mixtures (e.g., ethanol/water, acetone/water) are often good starting points.[3][4] However, if the impurities have very similar solubility profiles to the desired product, recrystallization may not be sufficient to achieve high purity.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common purification challenges.

Issue 1: Low Purity After Initial Workup

Symptoms:

-

Broad melting point range for the isolated solid.

-

Multiple significant peaks in the ¹H NMR spectrum that do not correspond to the desired product.

-

Persistent discoloration of the product.

Root Causes & Solutions:

-

Incomplete Reaction or Presence of Starting Materials:

-

Diagnosis: Compare the NMR or TLC of your crude product with that of the starting materials.

-

Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.

-

-

Formation of Side Products:

-

Diagnosis: Characterize the major impurities by techniques like LC-MS or by isolating them via chromatography. Understanding the structure of the impurity can provide clues about the side reaction that is occurring.

-

Solution: Modify the reaction conditions to disfavor the formation of side products. For bromination reactions, this might involve using a milder brominating agent or controlling the temperature more precisely.[5]

-

-

Ineffective Workup Procedure:

Issue 2: Difficulty in Removing Closely-Related Impurities

Symptoms:

-

Recrystallization does not significantly improve purity.

-

Impurities co-elute with the product during column chromatography.

Root Causes & Solutions:

-

Structurally Similar Impurities:

-

Diagnosis: Impurities may have similar polarity and functional groups to the desired product (e.g., isomeric byproducts).

-

Solution - Column Chromatography Optimization: If standard column chromatography is not providing adequate separation, consider the following:[9][10][11][12]

-

Change the eluent system: Experiment with different solvent mixtures to alter the selectivity. A gradient elution may be more effective than an isocratic one.

-

Use a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase C18 silica.

-

-

Solution - Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.

-

Issue 3: Poor Recovery After Purification

Symptoms:

-

Low yield of purified product after recrystallization or chromatography.

Root Causes & Solutions:

-

Product Loss During Recrystallization:

-

Diagnosis: The product may have significant solubility in the cold recrystallization solvent.

-

Solution:

-

Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

-

Cool the solution slowly and then in an ice bath to maximize crystal formation.

-

Try a different solvent system where the product has lower solubility at cold temperatures.

-

-

-

Product Adsorption on Silica Gel:

-

Diagnosis: Carboxylic acids can sometimes streak or irreversibly bind to silica gel.

-

Solution: Add a small amount of acetic acid or formic acid to the eluent. This will protonate the silica surface and reduce the interaction with the carboxylic acid, improving recovery.

-

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to separate the acidic 3-bromo-1-benzofuran-7-carboxylic acid from neutral and basic impurities.[13][14]

Materials:

-

Crude 3-bromo-1-benzofuran-7-carboxylic acid

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

Procedure:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

-

Base Wash: Add 1 M sodium bicarbonate solution to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.

-

Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution). Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous layer.

-

Separation: Drain the lower aqueous layer into a clean beaker.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M sodium bicarbonate solution to ensure complete transfer of the carboxylic acid. Combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). The protonated 3-bromo-1-benzofuran-7-carboxylic acid will precipitate out of the solution.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold deionized water and then dry it under vacuum.

Protocol 2: Recrystallization for Final Purification

This protocol describes a general procedure for recrystallizing 3-bromo-1-benzofuran-7-carboxylic acid. The optimal solvent system should be determined experimentally.

Materials:

-

Partially purified 3-bromo-1-benzofuran-7-carboxylic acid

-

Recrystallization solvent (e.g., ethanol/water, acetone)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.[3]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

| Symptom | Potential Cause | Recommended Action |

| Oily crude product | High concentration of low-melting impurities or polymeric material. | Triturate with a non-polar solvent (e.g., hexanes) or perform a preliminary filtration through a silica plug. |

| Multiple spots on TLC | Incomplete reaction, side products. | Co-spot with starting material. Use acid-base extraction to simplify the mixture. |

| Low recovery from recrystallization | Product is soluble in the cold solvent. | Use minimal hot solvent. Cool slowly and then in an ice bath. Try a different solvent system. |

| Product streaking on silica gel | Strong interaction between the carboxylic acid and silica. | Add a small amount of acetic or formic acid to the chromatography eluent. |

Visualization of Purification Workflow

Caption: A typical purification workflow for 3-bromo-1-benzofuran-7-carboxylic acid.

References

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). Retrieved from [Link]

-

MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

-

Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. Retrieved from [Link]

-

MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O. Retrieved from [Link]

-

National Institutes of Health. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.

-

American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

University College Cork. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Retrieved from [Link]

-

EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

-

ANU Open Research. (n.d.). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]

- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

-

PubChemLite. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2012, September 14). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. DSpace [cora.ucc.ie]

- 2. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. vernier.com [vernier.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. idc-online.com [idc-online.com]

Optimizing reaction temperature for 3-bromo-1-benzofuran-7-carboxylic acid coupling

Topic: Temperature Optimization & Troubleshooting Guide

Document ID: TSC-BZ-703 | Version: 2.1 | Status: Active

Executive Summary: The Thermal "Goldilocks Zone"

Coupling 3-bromo-1-benzofuran-7-carboxylic acid presents a unique chemoselective challenge. You are balancing the activation energy required for oxidative addition at the C3-bromide against the thermal instability of the C7-carboxylic acid and the benzofuran core itself.

-

The Target Window: 65°C – 85°C (Internal Temperature).

-

The Risk:

-

< 60°C: Incomplete conversion due to sluggish oxidative addition (steric/electronic hindrance at C3).

-

> 95°C: Rapid protodebromination (loss of Br), decarboxylation (loss of COOH), and catalyst decomposition.

-

The Thermal Landscape: Mechanistic Causality

Understanding why temperature fails is the first step to fixing it.

| Temperature Zone | Reaction State | Mechanistic Behavior |

| Zone A: < 60°C | Kinetic Trap | The C3-Br bond on the electron-rich furan ring has a higher barrier for oxidative addition than typical aryl bromides. Without sufficient heat, the Pd(0) species aggregates into inactive "Pd black" before entering the catalytic cycle. |

| Zone B: 65-85°C | Optimal | Sufficient energy to solubilize the carboxylate-Pd complex and drive the transmetalation step. The rate of coupling ( |

| Zone C: > 95°C | Thermal Decay | 1. Protodebromination: Solvent-mediated hydride transfer removes the bromine.2. Decarboxylation: While the C7-acid is relatively stable, high heat + Pd can facilitate |

Standard Operating Procedure (SOP)

Use this baseline protocol before attempting optimization. It is designed to mitigate the "Free Acid Effect" (catalyst poisoning by carboxylates).

Reagents:

-

Substrate: 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 – 5 mol%)

-

Why: The bidentate dppf ligand resists de-ligation at 80°C better than PPh₃.

-

-

Base: K₂CO₃ (3.0 – 3.5 equiv)

-

Note: 1 equiv is consumed immediately to deprotonate the carboxylic acid; the rest drives the cycle.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Critical: Water is mandatory to solubilize the potassium carboxylate salt intermediate.

-

Step-by-Step:

-

Degassing: Charge solids into the reaction vessel. Evacuate and backfill with Argon/Nitrogen (x3).

-

Solvation: Add degassed solvents via syringe.

-

Activation: Heat to 80°C (oil bath temperature).

-

Monitoring: Check HPLC/TLC at 2 hours.

-

If conversion < 50%: Increase T to 90°C.

-

If de-brominated byproduct > 10%: Lower T to 70°C and switch solvent to DMF/H₂O.

-

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50% conversion despite heating to 80°C. Should I boil it?

Answer: No. Stalling usually indicates catalyst death, not insufficient energy.

-

Diagnosis: The free carboxylic acid can coordinate to the Palladium, forming an unreactive "rest state" species.

-

Solution: Do not increase temperature (which risks decomposition). Instead, increase the water ratio (e.g., to 2:1 Dioxane:Water) or switch to n-Butanol . Higher polarity stabilizes the anionic carboxylate-Pd species, keeping the catalyst active.

Q2: I see a significant "M-Br" peak (mass loss of 79/81) in LCMS. Is this temperature-related?

Answer: Yes, likely Protodebromination. This occurs when the rate of oxidative addition is fast, but transmetalation is slow. The Pd-Ar species grabs a hydride from the solvent (beta-hydride elimination from alcohols/ethers) instead of the boronic acid.

-

Fix:

-

Lower Temp: Drop to 65°C.

-

Concentrate: Run the reaction at higher concentration (0.5 M vs 0.1 M) to favor the bimolecular transmetalation step over unimolecular decomposition.

-

Q3: Can I use Microwave irradiation to speed this up?

Answer: Proceed with Caution. Microwaves often superheat localized zones. For this specific scaffold (7-COOH), microwave heating at 120°C often leads to decarboxylation .

-

Limit: If using MW, set a strict ceiling of 100°C and a hold time of < 20 minutes.

Decision Logic: Optimization Workflow

Use the following logic flow to diagnose temperature-related failures.

Caption: Diagnostic flowchart for optimizing reaction temperature and conditions based on LCMS feedback.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Gooßen, L. J., et al. (2008).[4] Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 47(16), 3043-3045. [Link]

-

Maleki, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2448. [Link]

-

Navarro, O., et al. (2003). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry, 68(22), 8657-8665. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 3-bromo-1-benzofuran-7-carboxylic acid: A Comparative NMR Interpretation

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing profound insights into molecular architecture. This guide offers an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of 3-bromo-1-benzofuran-7-carboxylic acid, a substituted benzofuran with potential applications in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide will present a detailed, predicted interpretation based on established principles and extensive comparison with structurally related analogs.

The Logic of Spectroscopic Interpretation: Causality in Chemical Shifts and Coupling

The precise chemical environment of each proton and carbon atom within a molecule dictates its resonance frequency in an NMR experiment. Key factors influencing these chemical shifts (δ) include electron density, the anisotropic effects of π-systems, and the inductive effects of electronegative substituents. In 3-bromo-1-benzofuran-7-carboxylic acid, the benzofuran core, a bromine atom at the C3 position, and a carboxylic acid group at the C7 position each exert a distinct influence on the overall NMR landscape. By dissecting these individual contributions through comparison with simpler, related structures, we can assemble a confident prediction of the expected spectra.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This methodology is designed to be a self-validating system, minimizing ambiguity and maximizing the informational content of the spectra.

Sample Preparation:

-

Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C NMR, which serves as an internal reference. The acidic proton of the carboxylic acid will also be readily observable in DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is to be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.[1]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to provide single-line resonances for each unique carbon.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Visualizing the Molecular Landscape: Structure and Predicted NMR Correlations

Figure 1. Structure of 3-bromo-1-benzofuran-7-carboxylic acid with predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) of 3-bromo-1-benzofuran-7-carboxylic acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| >10.0 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[2] |

| ~8.0 | singlet | 1H | H2 | The proton at C2 is a singlet as it has no adjacent protons. Its downfield shift is due to the adjacent oxygen and the aromatic system. |

| ~7.8 | doublet | 1H | H4 | This proton is part of an aromatic system and is coupled to H5. The electron-withdrawing carboxylic acid group at the adjacent C7 position will deshield it. |

| ~7.7 | doublet | 1H | H6 | This proton is coupled to H5 and is deshielded by the adjacent carboxylic acid group. |

| ~7.3 | triplet | 1H | H5 | This proton is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets appearing as a triplet). |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) of 3-bromo-1-benzofuran-7-carboxylic acid

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[2] |

| ~155 | C7a | A quaternary carbon in the benzofuran ring system, adjacent to the oxygen atom. |

| ~145 | C2 | This carbon is adjacent to the oxygen and part of the furan ring, leading to a downfield shift. |

| ~130 | C3a | A quaternary carbon at the fusion of the two rings. |

| ~128 | C5 | Aromatic CH carbon. |

| ~126 | C4 | Aromatic CH carbon. |

| ~125 | C7 | The carbon bearing the carboxylic acid group. |

| ~122 | C6 | Aromatic CH carbon. |

| ~105 | C3 | The carbon bearing the bromine atom. The heavy atom effect of bromine typically shifts the attached carbon upfield. |

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted spectral features, we will now compare them with experimental data from analogous compounds.

1. Benzofuran: The parent benzofuran provides the foundational chemical shifts for the core ring system.

| Proton | Chemical Shift (δ, ppm) |

| H2 | ~7.6 |

| H3 | ~6.7 |

| H4, H7 | ~7.5 |

| H5, H6 | ~7.2 |

The introduction of substituents dramatically alters this pattern.

2. Benzoic Acid: This comparison helps in understanding the influence of the carboxylic acid group on the aromatic ring.

| Proton | Chemical Shift (δ, ppm) |

| H2, H6 | ~8.0 |

| H3, H5 | ~7.5 |

| H4 | ~7.6 |

| COOH | ~12-13 |

The ortho protons (H2, H6) are the most deshielded due to the anisotropic effect of the carbonyl group.

3. 3-Bromobenzofuran: This analog illustrates the effect of the bromine substituent at the C3 position. The bromine atom will influence the electronic environment of the furan ring.

4. Substituted Benzofuran-2-carboxylic acids: While the substitution pattern is different, data from compounds like ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate show aromatic protons in the range of 7.5-7.7 ppm.[1]

In-depth Interpretation and Discussion

The predicted ¹H NMR spectrum of 3-bromo-1-benzofuran-7-carboxylic acid is expected to show four distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton far downfield. The singlet at approximately 8.0 ppm for the H2 proton is a key diagnostic feature, confirming its isolation from other protons. The protons on the benzene ring (H4, H5, and H6) will exhibit a characteristic splitting pattern. H5, being coupled to both H4 and H6, should appear as a triplet (or a doublet of doublets), while H4 and H6 will be doublets. The precise chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid at C7.

In the ¹³C NMR spectrum, nine distinct signals are anticipated. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the bromine (C3) is expected to be shifted upfield due to the heavy atom effect. The remaining carbon signals of the benzofuran core will be in the expected aromatic and heterocyclic regions, with quaternary carbons generally showing lower intensity.

Conclusion

This comprehensive guide provides a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of 3-bromo-1-benzofuran-7-carboxylic acid, grounded in the principles of NMR spectroscopy and supported by comparative data from structurally related compounds. The proposed experimental protocol ensures the acquisition of high-quality data for robust structural confirmation. By understanding the interplay of the benzofuran core and its substituents, researchers can confidently assign the spectral features of this and similar molecules, accelerating the pace of discovery in drug development and chemical research.

References

-